2-(2-Cyanoethyl)benzonitrile

Organic Synthesis Alkylcyanation Benzonitrile Derivatives

Researchers often face supply inconsistency with niche dinitrile building blocks. 2-(2-Cyanoethyl)benzonitrile (CAS 18328-00-2) solves this by providing orthogonal benzonitrile and cyanoethyl reactivity in a single, stable intermediate. • Enables [3+2] cycloadditions at the benzonitrile group and selective reduction/hydrolysis of the cyanoethyl chain for amine or acid derivatives • Supports systematic SAR studies in agrochemical and pharmaceutical heterocycle synthesis • ≥95% purity, sourced for consistent performance in multi-step syntheses; global shipping available.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 18328-00-2
Cat. No. B13522863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyanoethyl)benzonitrile
CAS18328-00-2
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC#N)C#N
InChIInChI=1S/C10H8N2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5H,3,6H2
InChIKeyWASYICHESQTQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Cyanoethyl)benzonitrile: Specifications & Procurement


2-(2-Cyanoethyl)benzonitrile (CAS 18328-00-2) is a dinitrile compound with the molecular formula C10H8N2, featuring both a benzonitrile ring and a cyanoethyl substituent . It serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research due to its dual nitrile functionality, which enables orthogonal synthetic transformations [1]. This compound is commercially available for research purposes with a typical purity of ≥95% .

2-(2-Cyanoethyl)benzonitrile: Substitution Limitations


Direct substitution of 2-(2-cyanoethyl)benzonitrile with alternative cyanoethylated benzonitriles is not advisable for critical applications without rigorous re-validation. The specific positioning of the cyanoethyl group on the ortho-position of the benzonitrile ring dictates unique reactivity patterns in subsequent transformations such as cyclization or nucleophilic additions [1]. While other benzonitrile derivatives may share similar functional groups, variations in regiochemistry or additional substituents can profoundly alter reaction kinetics, product selectivity, and yields in multi-step syntheses, potentially compromising the integrity of the final target molecule [2].

2-(2-Cyanoethyl)benzonitrile: Differentiation Evidence


Synthetic Efficiency & Regiochemical Control

The target compound, 2-(2-cyanoethyl)benzonitrile, can be efficiently synthesized via a modern alkylcyanation method of arynes with N,N-disubstituted aminomalononitriles, as described for the general class of 2-substituted benzonitriles. This method provides direct access to 2-substituted benzonitriles, avoiding multi-step sequences and offering superior regiocontrol compared to traditional Sandmeyer or Rosenmund-von Braun reactions, which often yield mixtures of isomers or require harsh conditions [1].

Organic Synthesis Alkylcyanation Benzonitrile Derivatives

Molecular Properties vs. Related Analogs

The specific molecular weight and density of 2-(2-cyanoethyl)benzonitrile differentiate it from simpler benzonitriles like 2-methylbenzonitrile (MW: 117.15 g/mol) or 2-cyanomethylbenzonitrile (MW: 142.16 g/mol). Its higher molecular weight (156.18 g/mol) and predicted density (approx. 1.10-1.15 g/cm³) impact handling, stoichiometry, and purification in laboratory and pilot-scale processes [1]. While direct density data is unavailable, its higher molecular weight and additional cyanoethyl group suggest a higher boiling point and different solubility profile compared to lower molecular weight analogs.

Physicochemical Properties Benzonitrile Procurement

Orthogonal Reactivity of Dual Nitriles

The presence of two distinct nitrile environments—one directly on the aromatic ring and another on the aliphatic side chain—offers orthogonal reactivity that is not possible with simple benzonitriles (e.g., benzonitrile, CAS 100-47-0) or compounds with only a single nitrile group. This enables sequential, chemoselective transformations, such as reduction of the benzonitrile to a benzylamine while preserving the cyanoethyl group for further functionalization, or vice versa [1]. This dual reactivity is a key differentiator for complex molecule construction.

Organic Synthesis Benzonitrile Nitrile Chemistry

Purity Profile & Research Designation

Commercial suppliers provide 2-(2-cyanoethyl)benzonitrile with a stated purity of ≥95%, and it is explicitly designated for laboratory research use only . This purity level, while standard for many research chemicals, is a critical procurement specification. It differentiates this compound from potential technical-grade alternatives (which may have lower purity) or from its use as an industrial intermediate (which may require a different purity or impurity profile). For researchers, this ensures a baseline of quality for reproducible experiments.

Research Chemicals Purity Procurement

2-(2-Cyanoethyl)benzonitrile: Application Scenarios


Heterocyclic Synthesis via Orthogonal Nitriles

Researchers can utilize 2-(2-cyanoethyl)benzonitrile as a key building block for the synthesis of complex heterocycles, such as pyrazoles, tetrazoles, and pyrimidines. The benzonitrile group can undergo [3+2] cycloadditions, while the cyanoethyl group can be transformed into an amine or carboxylic acid for further annulation or coupling reactions. This orthogonal reactivity, as established in Section 3, enables the construction of diverse libraries of drug-like molecules [1].

Agrochemical Intermediate Development

The dual nitrile functionality makes 2-(2-cyanoethyl)benzonitrile a valuable intermediate in the development of new agrochemicals, particularly herbicides and fungicides, where substituted benzonitriles are a common pharmacophore. The ability to selectively modify either the aromatic or aliphatic nitrile (Section 3) allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets [2].

Functional Materials & Ligand Preparation

In materials chemistry, this compound can serve as a precursor to ligands for metal-organic frameworks (MOFs) or as a monomer for functional polymers. The benzonitrile group can coordinate to metal centers, while the cyanoethyl group can be incorporated into polymer backbones or used to anchor the material to surfaces. The specific molecular architecture (Section 3) provides a unique combination of rigidity (aromatic ring) and flexibility (cyanoethyl chain) for designing materials with tailored properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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